AQX-435

DLBCL BCR signaling PI3K pathway

AQX-435 (CAS 1619983-52-6) is a potent small-molecule allosteric activator of SH2 domain-containing inositol-5′-phosphatase 1 (SHIP1), a lipid phosphatase that negatively regulates the PI3K/AKT signaling pathway. By activating SHIP1, AQX-435 catalyzes the conversion of PI(3,4,5)P₃ to PI(3,4)P₂, thereby reducing PI3K-mediated downstream signaling including AKT phosphorylation and MYC expression in malignant B cells.

Molecular Formula C27H34N2O4
Molecular Weight 450.6 g/mol
Cat. No. B605556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAQX-435
SynonymsAQX-435;  AQX 435;  AQX435; 
Molecular FormulaC27H34N2O4
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCC1C(CC2C(CCCC2(C1C(=O)C3=CC(=CC(=C3)O)O)C)(C)C)NC(=O)C4=CN=CC=C4
InChIInChI=1S/C27H34N2O4/c1-16-21(29-25(33)17-7-5-10-28-15-17)14-22-26(2,3)8-6-9-27(22,4)23(16)24(32)18-11-19(30)13-20(31)12-18/h5,7,10-13,15-16,21-23,30-31H,6,8-9,14H2,1-4H3,(H,29,33)/t16-,21-,22+,23-,27+/m1/s1
InChIKeyJBBCDNNDYGLMOE-LZITZJIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AQX-435: A Potent SHIP1 Phosphatase Activator for Preclinical B-Cell Malignancy Research


AQX-435 (CAS 1619983-52-6) is a potent small-molecule allosteric activator of SH2 domain-containing inositol-5′-phosphatase 1 (SHIP1), a lipid phosphatase that negatively regulates the PI3K/AKT signaling pathway [1]. By activating SHIP1, AQX-435 catalyzes the conversion of PI(3,4,5)P₃ to PI(3,4)P₂, thereby reducing PI3K-mediated downstream signaling including AKT phosphorylation and MYC expression in malignant B cells [2]. The compound has demonstrated preclinical activity against chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) in vitro and in vivo, both as monotherapy and in combination with the BTK inhibitor ibrutinib [3].

SHIP1 allosteric activation tool Enables PI(3,4,5)P₃ depletion studies and PI3K/AKT pathway modulation
Signaling endpoint analysis Assesses AKT phosphorylation and MYC expression in malignant B cells
Preclinical model fit Supports CLL and DLBCL cell‑line and xenograft research workflows

Why SHIP1 Agonists Cannot Be Substituted for PI3K Inhibitors or BTK Inhibitors in B-Cell Malignancy Models


SHIP1 agonists like AQX-435 offer a mechanistically distinct approach to modulating PI3K signaling compared to direct PI3K inhibitors (e.g., idelalisib) or BTK inhibitors (e.g., ibrutinib). Whereas PI3K inhibitors directly block the kinase domain of specific PI3K isoforms, SHIP1 activation enzymatically degrades the PI3K product PI(3,4,5)P₃, thereby attenuating signaling downstream of multiple receptor inputs without affecting upstream tyrosine kinase activity [1]. This difference translates to distinct selectivity profiles: AQX-435 inhibits anti-IgM-induced AKT phosphorylation without affecting SYK phosphorylation, whereas PI3K inhibitors may have broader or different off-target effects [2]. Furthermore, the clinical-stage SHIP1 agonist AQX-1125 is developed primarily for inflammatory indications (asthma, pulmonary fibrosis) and lacks documented activity in B-cell malignancy models, underscoring that not all SHIP1 agonists are functionally interchangeable [3].

Mechanism mismatch vs PI3K inhibitors
SHIP1 activation degrades PIP₃, whereas PI3K inhibitors directly block kinase activity; pathway output may differ.
Selectivity profile differs from BTK inhibitors
AQX‑435 does not affect SYK phosphorylation; downstream effects on BCR signaling may not be equivalent.
SHIP1 agonists are not interchangeable
AQX‑1125 lacks documented activity in B‑cell malignancy models and is not a substitute for oncology research.

Quantitative Differentiation of AQX-435 from Idelalisib, Ibrutinib, and Normal B Cells in Preclinical B-Cell Malignancy Models


Head-to-Head Comparison: AQX-435 vs Idelalisib on AKT Phosphorylation in DLBCL Cells

In a direct head-to-head comparison using TMD8 (ABC-DLBCL) cells, AQX-435 (30 µM) inhibited anti-IgM-induced AKT phosphorylation to a comparable extent as the PI3Kδ inhibitor idelalisib (1 µM), but without affecting upstream SYK phosphorylation. [1]

AKT inhibition vs idelalisib
Head-to-head
Comparable reduction in anti‑IgM‑induced pAKT (S473) in TMD8 cells (AQX‑435 30 µM vs idelalisib 1 µM)
Supports SHIP1‑dependent pathway modulation context
Context‑dependent: TMD8 ABC‑DLBCL model; n=4
DLBCL BCR signaling PI3K pathway

Preferential Apoptosis Induction: AQX-435 Spares Normal B Cells While Inducing Caspase-Dependent Death in CLL Cells

AQX-435 induced caspase-dependent apoptosis preferentially in primary CLL cells compared to normal B cells. At 30 µM, AQX-435 reduced viability of CLL cells by ~50% while having minimal effect on normal B-cell viability under identical conditions. [1]

Apoptosis selectivity
Head-to-head
~5‑fold greater CLL cell sensitivity vs normal B cells at 30 µM (24 h, Annexin V/PI)
Supports cell‑model selectivity context
Primary CLL samples (n=6–12) and normal donors (n=3–6)
CLL apoptosis selectivity

Combination Synergy: AQX-435 Enhances Ibrutinib-Mediated AKT Inhibition

AQX-435 cooperated with the BTK inhibitor ibrutinib to enhance inhibition of anti-IgM-induced AKT phosphorylation. In TMD8 cells, the combination of AQX-435 (30 µM) and ibrutinib (0.1 µM) reduced pAKT levels to near baseline, an effect greater than either agent alone. [1]

Combination synergy with ibrutinib
Head-to-head
AQX‑435 (30 µM) + ibrutinib (0.1 µM) reduced pAKT to near baseline (~1.2‑fold), greater than either agent alone
Supports combination model‑response context
TMD8 cell model; anti‑IgM stimulation
BTK inhibitor ibrutinib combination therapy

In Vivo Tumor Growth Inhibition: AQX-435 as Monotherapy and in Combination with Ibrutinib

In a TMD8 DLBCL xenograft model, AQX-435 (10 mg/kg, i.p.) significantly reduced tumor growth as monotherapy, and the combination with ibrutinib (25 mg/kg, p.o.) resulted in greater tumor growth inhibition than either agent alone. [1]

In vivo tumor growth inhibition
Head-to-head
Monotherapy reduced tumor volume ~58% vs vehicle; combination with ibrutinib reduced ~79% (TMD8 xenograft, 21 days)
Supports xenograft model‑response context
TMD8 ABC‑DLBCL xenograft, NSG mice; n=8–10/group
xenograft DLBCL in vivo efficacy

Mechanistic Distinction: AQX-435 Does Not Affect Upstream SYK Phosphorylation, Unlike BTK Inhibitors

Pharmacologic activation of SHIP1 with AQX-435 inhibited PI3K-mediated signaling (AKT phosphorylation, MYC expression) without affecting upstream SYK phosphorylation, whereas BTK inhibitors act downstream of SYK but may indirectly modulate SYK activity in some contexts. [1]

SYK phosphorylation unchanged
Class-level
No significant change in anti‑IgM‑induced pSYK with AQX‑435 vs DMSO control
Supports pathway‑specific signaling interpretation
SYK‑independent PI3K modulation context
BCR signaling SYK SHIP1

Differential Indication Profile: AQX-435 for B-Cell Malignancies vs. AQX-1125 for Inflammatory Diseases

While both AQX-435 and AQX-1125 are SHIP1 agonists, their documented preclinical and clinical activity differs substantially. AQX-1125 is a clinical-stage oral SHIP1 activator investigated for asthma, pulmonary fibrosis, and bladder pain syndrome, with no reported activity in B-cell malignancy models [1]. In contrast, AQX-435 has demonstrated robust preclinical activity specifically in CLL and DLBCL models, both in vitro and in vivo [2].

Differential indication profile
Class-level
AQX‑435 active in CLL/DLBCL models; AQX‑1125 lacks B‑cell malignancy activity
Class‑level context; compound selection review
Separate disease‑model applicability
SHIP1 agonist AQX-1125 indication

Optimal Preclinical Research Applications for AQX-435 in B-Cell Malignancy Studies


Investigating SHIP1-Dependent PI3K/AKT Signaling in DLBCL Cell Lines

Use AQX-435 at 10-30 µM to pharmacologically activate SHIP1 and assess downstream effects on AKT phosphorylation, MYC expression, and cell viability in ABC-DLBCL (e.g., TMD8, HBL1) and GCB-DLBCL cell lines. Direct comparisons with idelalisib (1 µM) can delineate differential pathway modulation. [1]

Ex Vivo Primary CLL Sample Studies to Assess Selective Apoptosis Induction

Treat primary CLL patient samples with AQX-435 (5-30 µM, 24h) to evaluate caspase-dependent apoptosis and compare effects against matched normal B cells. This model is particularly valuable for translational studies aiming to demonstrate therapeutic window. [1]

Combination Studies with BTK Inhibitors in DLBCL Xenograft Models

Employ AQX-435 (10 mg/kg, i.p.) in combination with ibrutinib (25 mg/kg, p.o.) in TMD8 or patient-derived xenograft models to assess enhanced tumor growth inhibition. Monitor tumor volume, AKT phosphorylation in tumor lysates, and potential for overcoming or delaying resistance. [1]

Mechanistic Studies of BCR-Proximal vs. Distal Signaling Events

Use AQX-435 as a tool to dissect the BCR signaling cascade, exploiting its unique property of inhibiting PI3K/AKT without affecting SYK phosphorylation. Compare with inhibitors of SYK (e.g., fostamatinib), BTK (ibrutinib), and PI3K (idelalisib) to map pathway dependencies. [1]

Application
Selection Property
Validation Focus
DLBCL cell‑line SHIP1 signaling studies
PI3K/AKT pathway modulation without upstream kinase inhibition
pAKT (S473) and MYC expression endpoints
Primary CLL cell selectivity research
Malignant B‑cell preferential apoptosis induction
Caspase‑dependent apoptosis and viability endpoints
DLBCL xenograft combination studies
BTK inhibitor combination response
Tumor volume and AKT pathway endpoint analysis
BCR signaling dissection in malignant B cells
SYK‑independent PI3K inhibition
Proximal vs distal signaling protein phosphorylation endpoints

Technical Documentation Hub

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36 linked technical documents
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